![molecular formula C9H7BrO2 B062290 7-Bromoisochroman-4-one CAS No. 168759-64-6](/img/structure/B62290.png)
7-Bromoisochroman-4-one
Overview
Description
7-Bromoisochroman-4-one is a compound with the molecular formula C9H7BrO2 . It is also known by other names such as 7-BROMO-4-ISOCHROMANONE and 7-bromo-1H-isochromen-4-one .
Molecular Structure Analysis
The molecular structure of 7-Bromoisochroman-4-one consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The InChIKey of the compound is ASAGKWXSKFPRQW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Bromoisochroman-4-one has a molecular weight of 227.05 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Anti-Parasitic Activity
Chroman-4-one derivatives have shown potential in the treatment of parasitic infections. Specifically, they have been evaluated against parasitic enzymes (Trypanosoma brucei PTR1– Tb PTR1 and Leishmania major–Lm PTR1) and parasites (Trypanosoma brucei and Leishmania infantum) .
Anticancer Activity
Chroman-4-one analogs have demonstrated anticancer properties. They have been studied for their potential to inhibit tumor growth .
Antidiabetic Activity
These compounds have also been explored for their antidiabetic properties. They could potentially be used in the treatment of diabetes .
Antioxidant Activity
Chroman-4-one derivatives have shown antioxidant activity. This makes them potentially useful in combating oxidative stress-related conditions .
Antimicrobial and Antifungal Activity
These compounds have demonstrated antimicrobial and antifungal properties, making them potentially useful in the treatment of various infections .
Anti-Inflammatory Activity
Chroman-4-one derivatives have anti-inflammatory properties. They could potentially be used in the treatment of inflammation-related conditions .
Safety and Hazards
The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of skin contact, wash with plenty of soap and water (P302+P352). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
7-bromo-1H-isochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAGKWXSKFPRQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595584 | |
Record name | 7-Bromo-1H-2-benzopyran-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoisochroman-4-one | |
CAS RN |
168759-64-6 | |
Record name | 7-Bromo-1H-2-benzopyran-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.